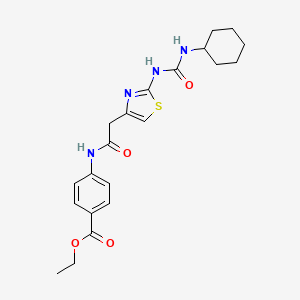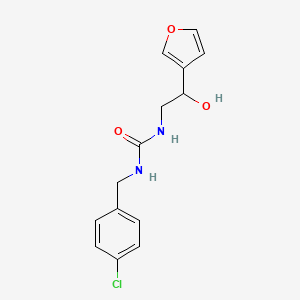
1-(6-methylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-methylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a piperidine-based compound that has shown promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
Discovery and Optimization of Bioactive Compounds
Research has led to the discovery of bioactive compounds, including inhibitors of soluble epoxide hydrolase and calcitonin gene-related peptide (CGRP) receptor antagonists, through the identification and optimization of piperidine and pyridazine derivatives. For instance, 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors were identified for their potent activity and selectivity, highlighting the critical role of triazine heterocycles and phenyl group substitution in enhancing potency and selectivity (R. Thalji et al., 2013; Reginald O. Cann et al., 2012).
Synthesis and Evaluation of Polyamides
The synthesis of polyamides incorporating nucleobases like theophylline, thymine, uracil, and adenine demonstrates the versatility of piperazine and its derivatives in forming biologically relevant polymers. These compounds, characterized by their molecular weights and solubility properties, underscore the potential of such synthetic pathways in creating novel materials with specific biological affinities (M. Hattori & M. Kinoshita, 1979; M. Hattori & M. Kinoshita, 1979).
Antibacterial and Antimicrobial Activity
Piperazine and pyridazine derivatives have been extensively studied for their antibacterial and antimicrobial properties. For example, pyrido(2,3-d)pyrimidine derivatives have shown significant activity against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting the therapeutic potential of these compounds in treating bacterial infections (J. Matsumoto & S. Minami, 1975). Similarly, novel sulfonamide and carboxamide derivatives have been synthesized and demonstrated potent in vitro antimicrobial activity, highlighting the role of such compounds in developing new antimicrobial agents (B. Krishnamurthy et al., 2011).
Eigenschaften
IUPAC Name |
1-(6-methylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-12-4-9-16(21-20-12)22-10-2-3-13(11-22)17(23)19-14-5-7-15(8-6-14)26(18,24)25/h4-9,13H,2-3,10-11H2,1H3,(H,19,23)(H2,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKBSXHCVLHDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2661580.png)
![N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661581.png)
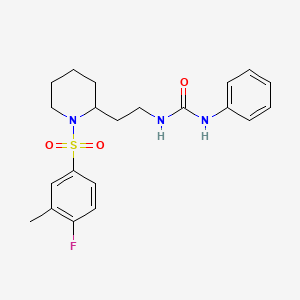

![5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid](/img/structure/B2661586.png)
![N-(4-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2661587.png)
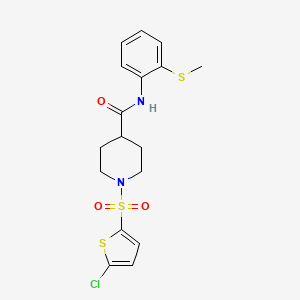
![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2661589.png)
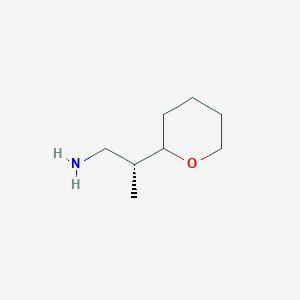

![Tert-butyl 3-[(4-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2661597.png)
